molecular formula C15H21N5O3 B2906047 6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-75-2

6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2906047
CAS RN: 878735-75-2
M. Wt: 319.365
InChI Key: FFVPHISXUYEJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, also known as SQ22536, is a selective inhibitor of adenylyl cyclase. It is a small molecule that has been widely used in scientific research to study the role of cyclic AMP (cAMP) signaling in various biological processes.

Mechanism of Action

6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione selectively inhibits adenylyl cyclase, which is the enzyme responsible for the production of cAMP from ATP. It does this by binding to the active site of adenylyl cyclase and preventing the conversion of ATP to cAMP. This inhibition of cAMP production leads to downstream effects on various signaling pathways that are regulated by cAMP.
Biochemical and Physiological Effects:
6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells and to sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione in lab experiments is its selectivity for adenylyl cyclase, which allows for specific inhibition of cAMP production. However, one limitation is that it does not completely inhibit cAMP production, and some residual cAMP may still be present. Additionally, the concentration of 6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione required for inhibition may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione. One direction is to investigate its potential as a therapeutic agent for cancer, either alone or in combination with other chemotherapeutic agents. Another direction is to study its effects on other signaling pathways that are regulated by cAMP, such as the protein kinase A pathway. Additionally, the development of more potent and selective adenylyl cyclase inhibitors may lead to new insights into the role of cAMP signaling in various biological processes.

Synthesis Methods

6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multistep synthetic route starting from 2,4,7,8-tetramethylpurine. The synthesis involves the protection of the purine nitrogen atoms, followed by the introduction of the ethoxyethyl group at the 6-position, and finally the deprotection of the nitrogen atoms to yield 6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione.

Scientific Research Applications

6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has been extensively used in scientific research to study the role of cAMP signaling in various biological processes. It has been shown to inhibit forskolin-stimulated cAMP production in a dose-dependent manner in a variety of cell types. This inhibition of cAMP production has been used to investigate the role of cAMP signaling in processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

6-(2-ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-6-23-8-7-19-9(2)10(3)20-11-12(16-14(19)20)17(4)15(22)18(5)13(11)21/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVPHISXUYEJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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